Home > Products > Screening Compounds P60933 > N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide - 1421461-68-8

N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Catalog Number: EVT-3126380
CAS Number: 1421461-68-8
Molecular Formula: C17H19ClN4O2
Molecular Weight: 346.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S) -4-amino-N- (1- (4-chlorophenyl) -3-hydroxypropyl) -1- (7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide

  • Compound Description: This compound, denoted as compound (I) in the research paper, is investigated for its existence in various crystalline forms, particularly Form B. This form exhibits specific X-ray powder diffraction patterns. The paper explores the pharmaceutical composition of compound (I) and its potential use as a medicinal agent, particularly in the treatment of cancer. []
  • Relevance: This compound shares several key structural features with N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, such as the presence of a chlorophenyl group, a piperidine ring, and a carboxamide group. While the core heterocycle differs (pyrrolopyrimidine vs. pyridazinone), the overall architecture and functional group placement establish a clear structural relationship.

2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This compound serves as a starting point for the synthesis of nine derivatives. These derivatives include O- and N-phenacyl substituted products, an oxazolopyridinium perchlorate, and an indolysin derivative. The compound itself crystallizes as a dihydrate. []
  • Relevance: Although the core heterocycle differs from N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, this compound is relevant as it exemplifies modifications to the dihydropyridinone core, which is analogous to the dihydropyridazinone core of the target compound. Modifications like phenacyl substitutions explored in this study could potentially be applied to the target compound, offering insights for generating structurally related analogs.

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

  • Compound Description: These compounds represent a series of thiophene-containing carboxamides with a complex substituted benzo[d][1,3,2]dioxaphospholane moiety. The synthesis involves condensing 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with various 4-substituted phenyl-carbamido-phosphoric acid dichlorides. The compounds were characterized by spectroscopic methods and evaluated for their antimicrobial activity. []
  • Relevance: This compound series, despite lacking the core pyridazinone of N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, offers insights into structural modifications to the carboxamide group and the introduction of various aromatic substituents. This information could be relevant for exploring similar alterations in the target compound, potentially leading to derivatives with unique biological activity.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: This compound, also known as SR141716A or rimonabant, is a potent and selective antagonist for the CB1 cannabinoid receptor. The paper describes its conformational analysis, pharmacophore modeling, and structure-activity relationship studies, emphasizing its interaction with the CB1 receptor and potential for treating drug abuse. [, , , , , , , , , , , , , , , , ]
  • Relevance: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) is structurally similar to N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide in several aspects. Both compounds contain a chlorophenyl substituent, a piperidine ring linked to a carboxamide, and a central aromatic heterocycle. While SR141716A features a pyrazole core and two chlorophenyl groups, the overall arrangement of these features highlights a strong structural resemblance. [, , , , , , , , , , , , , , , , ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: This compound is an analog of SR141716A that lacks hydrogen-bonding potential at its C3 substituent. It is used in a mutant thermodynamic cycle study to assess the interaction between SR141716A and lysine 3.28(192) at the CB1 receptor. VCHSR acts as a neutral antagonist at the CB1 receptor, contrasting with the inverse agonism of SR141716A. []
  • Relevance: 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) offers a direct comparison to SR141716A and highlights the impact of subtle structural changes on CB1 receptor activity. Its lack of hydrogen-bonding capability at the C3 position, compared to the carboxamide in SR141716A and N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, provides insight into the significance of this functionality for receptor interactions.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: This series of dihydropyrimidine derivatives was synthesized using a Biginelli reaction and evaluated for antimicrobial, antifungal, and antimalarial activity. []
  • Relevance: These derivatives provide valuable insight into the structure-activity relationships of compounds bearing a piperidine-substituted phenyl carboxamide moiety, a structural feature shared with N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide. The exploration of different substituents on the dihydropyrimidine ring offers a platform for understanding the impact of structural modifications on biological activity, potentially informing the development of analogs of the target compound.

(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl)benzo [1,2-b: 5, 4-b’]difuran-2-carboxamide (5a–b)

  • Compound Description: This series of benzodifuranyl compounds, synthesized from visnagenone and khellinone, serves as a starting point for various heterocyclic compounds such as thiazolopyrimidines and oxadiazepines. These compounds were evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, analgesic activity, and anti-inflammatory activity. [, ]
  • Relevance: While structurally distinct from N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, these benzodifuranyl compounds highlight the potential of incorporating fused heterocyclic systems into the carboxamide scaffold. This could be explored as a strategy to modify the target compound and investigate the effects on its biological activity.

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is identified as a potent c-Met inhibitor with nanomolar activity and antiproliferative effects, particularly against EBC-1 cells. It modulates the HGF/c-Met pathway, induces apoptosis, and inhibits colony formation, migration, and invasion. The compound shows promising in vitro ADME properties and acceptable in vivo pharmacokinetic parameters. []
  • Relevance: LAH-1 shares the core 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide structure with N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide. The major difference lies in the N-substituent. LAH-1 utilizes a complex substituted phenyl ring, whereas the target compound features a 2-chlorophenyl linked to a piperidine. This comparison highlights the significant impact of N-substituent modifications on both biological activity and target selectivity.

Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate and ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate disperse dyes

  • Compound Description: These two disperse dyes, derived from thiophene, are synthesized by coupling ethyl 2-amino-4-((4-chlorophenyl)carbamoyl)-5-methylthiophene-3-carboxylate with different dihydropyridine-3-carbonitrile derivatives. The dyes were complexed with copper, cobalt, and zinc metals and evaluated for their dyeing performance on polyester and nylon 6.6 fabrics. []
  • Relevance: These thiophene-based dyes are relevant to N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide due to the presence of a 4-chlorophenyl carbamoyl group. This shared moiety, coupled with their investigation for metal complexation, showcases how structural modifications can impact properties and potential applications, offering insights for exploring similar alterations in the target compound.

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

  • Compound Description: JZL184 is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. It increases the levels of 2-AG, an endocannabinoid that acts on CB1 and CB2 receptors. Studies suggest that JZL184 produces antinociceptive, anti-inflammatory, and gastroprotective effects but can also cause cannabinoid dependence and tolerance at high doses. [, , ]
  • Relevance: Although JZL184 does not share the core structure of N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, it's relevant as it impacts the endocannabinoid system, which is closely related to the cannabinoid receptors targeted by SR141716A. Exploring JZL184's impact on the endocannabinoid system can provide insights into potential interactions or synergies with compounds like SR141716A or the target compound, especially considering their shared piperidine motif. [, , ]

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6)

  • Compound Description: Compound 6, a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor, was identified through a multi-step virtual screening protocol and exhibited an IC50 value of 1.2 μM. Its novel scaffold and interactions with key residues in the mPGES-1 binding pocket suggest its potential as a lead compound for developing anti-inflammatory and anticancer agents. []
  • Relevance: Despite lacking the core structure of N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, compound 6 is relevant due to the presence of a 2-chlorophenyl substituent and a piperazine ring, both of which are structurally related to the target compound. This comparison highlights how variations in the core heterocyclic scaffold and substituents can lead to distinct biological activities.

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (lorcaserin)

  • Compound Description: Lorcaserin is a medication approved for treating obesity. It acts as an agonist at serotonin (5-HT)2C receptors but also has affinity for other 5-HT receptor subtypes. Studies in rats suggest that lorcaserin induces yawning, attenuates head twitching, and produces forepaw treading, indicating its complex interactions with different 5-HT receptor subtypes. []
  • Relevance: While (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (lorcaserin) is not structurally similar to N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, both compounds share a chlorophenyl group. This shared feature, along with their investigations in diverse therapeutic areas, highlights the importance of exploring various pharmacophores and their potential applications in drug discovery.

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor, displaying nanomolar affinity for both rat brain and human CB1 receptors. It antagonizes the effects of CP55,940 in various in vitro and in vivo assays, and also reduces ethanol or sucrose consumption and food intake in animal models. []
  • Relevance: SR147778 shares a remarkably similar structure with SR141716A, both containing a pyrazole core, a piperidine-linked carboxamide, and halogenated phenyl substituents. Like SR141716A, 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778) provides a valuable structural comparison to N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, emphasizing how subtle variations in substituents can impact potency, selectivity, and pharmacological activity within the CB1 receptor space.

Properties

CAS Number

1421461-68-8

Product Name

N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

IUPAC Name

N-(2-chlorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.82

InChI

InChI=1S/C17H19ClN4O2/c1-21-16(23)7-6-15(20-21)22-10-8-12(9-11-22)17(24)19-14-5-3-2-4-13(14)18/h2-7,12H,8-11H2,1H3,(H,19,24)

InChI Key

BOPLBJLBYABELC-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.